Selective KDM4A Histone Demethylase Inhibition
Tetrazole-5-acetohydrazide was identified as a fragment-like inhibitor of the JumonjiC-domain-containing histone demethylase KDM4A (JMJD2A), representing the first documented use of a tetrazole group as a warhead in this enzyme class [1]. Its potency distinguishes it from other small-molecule fragments lacking this specific scaffold.
| Evidence Dimension | Inhibitory potency against KDM4A |
|---|---|
| Target Compound Data | IC50 = 46.6 μM (FDH-coupled assay); IC50 = 2.4 μM (antibody-based assay) |
| Comparator Or Baseline | Other fragment-like iron-chelating moieties (no quantitative IC50 data reported in screening context) |
| Quantified Difference | Quantitative potency established; no direct comparator IC50 available in the screening set for this target |
| Conditions | Formaldehyde dehydrogenase (FDH)-coupled assay and antibody-based assay |
Why This Matters
This specific IC50 value (2.4 μM in the more sensitive assay) provides a benchmark for fragment-based drug discovery programs targeting KDM4A, a validated epigenetic target in oncology, where alternative fragments may lack this combination of low molecular weight and measurable activity.
- [1] Rüger, N., Roatsch, M., Emmrich, T., Franz, H., Schüle, R., Jung, M., & Link, A. (2015). Tetrazolylhydrazides as Selective Fragment-Like Inhibitors of the JumonjiC-Domain-Containing Histone Demethylase KDM4A. ChemMedChem, 10(11), 1875–1883. View Source
